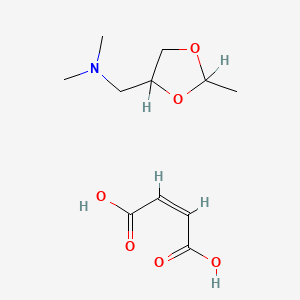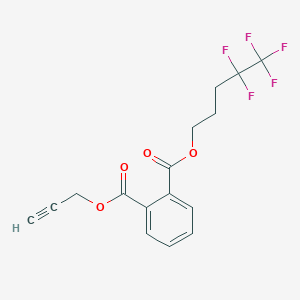
1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate: is a synthetic organic compound characterized by the presence of a pentafluoropentyl group and a prop-2-ynyl group attached to a benzene-1,2-dicarboxylate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate typically involves multiple steps:
Preparation of 4,4,5,5,5-pentafluoropentanol: This intermediate is synthesized by reacting pentafluoroiodoethane with allyl alcohol in the presence of cesium carbonate and triisopropylsilane at elevated temperatures.
Formation of 4,4,5,5,5-pentafluoropentyl methanesulfonate: The pentafluoropentanol is then converted to its methanesulfonate ester using methanesulfonic acid.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The pentafluoropentyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The prop-2-ynyl group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alkanes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development:
Industry:
Mecanismo De Acción
Comparación Con Compuestos Similares
4,4,5,5,5-pentafluoropentanol: An intermediate in the synthesis of the target compound.
4,4,5,5,5-pentafluoropentyl methanesulfonate: Another intermediate used in the synthesis.
9-bromononyl 4,4,5,5,5-pentafluoropentyl sulfide: A related compound used in the synthesis of anti-cancer agents.
Uniqueness: 1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate is unique due to the combination of a fluorinated pentyl group and a prop-2-ynyl group attached to a benzene-1,2-dicarboxylate core. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
296881-45-3 |
|---|---|
Fórmula molecular |
C16H13F5O4 |
Peso molecular |
364.26 g/mol |
Nombre IUPAC |
1-O-(4,4,5,5,5-pentafluoropentyl) 2-O-prop-2-ynyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H13F5O4/c1-2-9-24-13(22)11-6-3-4-7-12(11)14(23)25-10-5-8-15(17,18)16(19,20)21/h1,3-4,6-7H,5,8-10H2 |
Clave InChI |
QYLHJOPBSXVKPF-UHFFFAOYSA-N |
SMILES canónico |
C#CCOC(=O)C1=CC=CC=C1C(=O)OCCCC(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-7-hydroxyhept-1-enyl]boronic acid](/img/structure/B14142327.png)
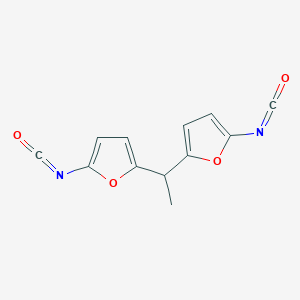

![(5Z)-5-({1-[2-(2-chlorophenoxy)ethyl]-1H-indol-3-yl}methylidene)-3-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B14142344.png)
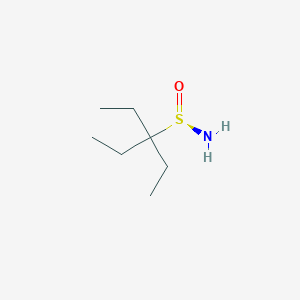
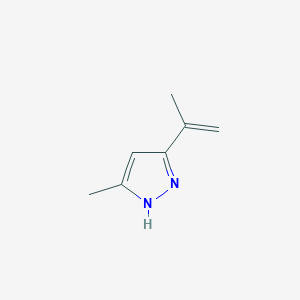

![[(Z)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-butanoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] butanoate](/img/structure/B14142366.png)
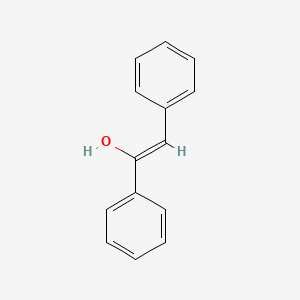
![N-[5,6-dimethyl-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B14142376.png)
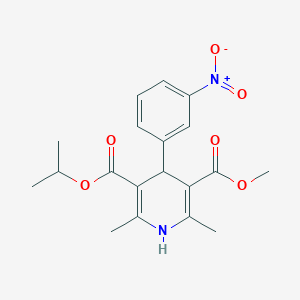
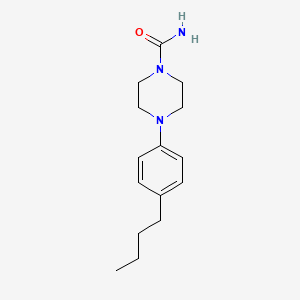
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
